1-(4-Fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide
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Description
1-(4-Fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C18H22FN3O and its molecular weight is 315.392. The purity is usually 95%.
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Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activity. Some of these compounds have advanced past preclinical testing due to their promising biological properties. These structures are of interest for the development of new antitumor drugs and for synthesizing compounds with varied biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Pharmacophore Design of Kinase Inhibitors
Compounds with an imidazole scaffold have been recognized as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in the release of proinflammatory cytokines. The review highlights the design, synthesis, and activity studies of these inhibitors, offering insight into their potential therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Synthesis and Transformation of Phosphorylated 1,3-Azoles
Research on 4-phosphorylated derivatives of 1,3-azoles, including imidazoles, explores their synthesis, chemical, and biological properties. These compounds are notable for their wide range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, and antihypertensive effects, making them significant for the development of new therapeutic agents (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-2,2-dimethylcyclopropane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O/c1-17(2)12-18(17,14-4-6-15(19)7-5-14)16(23)21-8-3-10-22-11-9-20-13-22/h4-7,9,11,13H,3,8,10,12H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTXJGAIMKPLBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C2=CC=C(C=C2)F)C(=O)NCCCN3C=CN=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.